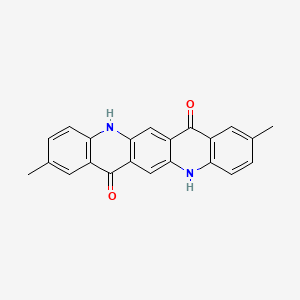

2,9-Dimethylquinacridone

Description

Overview of Quinacridone (B94251) Derivatives in High-Performance Applications

Quinacridone derivatives are a family of organic pigments renowned for their brilliant colors, transparency, and outstanding stability. jacksonsart.com These characteristics make them indispensable in applications demanding high performance, such as automotive coatings, industrial paints, and durable plastics. jacksonsart.comzeyachem.netwikipedia.org Their robustness extends to excellent resistance to heat, light, and solvents, ensuring the longevity and vibrancy of the final product. jacksonsart.com

The journey of quinacridone pigments began with the discovery of the first quinacridone compound in 1896. jacksonsart.comdanielsmith.com However, its potential as a pigment was not realized until 1955. jacksonsart.comcassart.co.uk A commercially viable industrial synthesis process was developed shortly after, leading to their market introduction in 1958. jacksonsart.com This marked a significant advancement in pigment technology, offering a new palette of colors with unparalleled durability. wallpics.com The initial discovery is also noted by some sources to be in 1935 by H. Liebermann. wikipedia.org

2,9-Dimethylquinacridone, commercially known as Pigment Red 122 (P.R. 122) with Colour Index number 73915, is a prominent member of the quinacridone family. zeyachem.netprecisechem.comvipulorganics.com It is a clean, bluish-red or magenta pigment celebrated for its exceptional fastness properties. zeyachem.netwikipedia.org These properties include high resistance to light, weather, heat, and migration, making it a preferred choice for demanding applications. zeyachem.netjnogilvychem.com

The applications of Pigment Red 122 are extensive, spanning automotive paints, industrial coatings, powder coatings, printing inks, and the coloring of various plastics like PVC, polypropylene, and polyethylene (B3416737). zeyachem.netjnogilvychem.comepsilonpigments.com Its high tinting strength and stability have made it a standard for bluish-red pigments in many industries. zeyachem.netprecisechem.com

| Property | Description |

| C.I. Name | Pigment Red 122 |

| C.I. Number | 73915 |

| Chemical Name | This compound |

| Molecular Formula | C22H16N2O2 |

| Hue | Bright, clean bluish-red (magenta/pink) zeyachem.netwikipedia.org |

| Key Features | Excellent lightfastness, weather fastness, heat stability, and migration resistance. zeyachem.net |

Research Rationale and Scope

Despite its widespread use, research continues to explore the full potential of this compound, addressing its limitations and investigating novel applications.

A significant challenge in the application of organic pigments like this compound is their tendency to aggregate. nih.gov The presence of N-H and C=O groups in its structure leads to the formation of hydrogen bond networks, contributing to this aggregation. nih.gov Poor dispersion can lead to a host of problems, including color inconsistency, reduced gloss, and insufficient hiding power. siliketech.com

To overcome these issues, researchers are exploring various surface modification techniques. One approach involves using fumed silica (B1680970) as an adsorption carrier to improve the pigment's properties. tandfonline.com Studies have shown that modifying Pigment Red 122 with fumed silica can enhance its coloring power, water dispersibility, and heat resistance. tandfonline.com Another strategy involves the use of dispersants with specific anchoring groups to improve the stability of pigment dispersions in various media. researchgate.net The goal of this research is to ensure that the pigment particles are finely and stably distributed within the application medium, thereby maximizing their coloristic and performance properties. researchgate.net

The unique properties of this compound have opened doors to applications beyond its traditional role as a colorant. Its organic semiconductor nature has led to its investigation in optoelectronic devices. wikipedia.orgmdpi.com

Recent research has highlighted the potential of quinacridone derivatives in photocatalysis and photoelectrochemical processes. rsc.orgrsc.org These molecules exhibit intense absorption in the visible light spectrum and possess balanced redox properties, making them suitable for both oxidative and reductive photochemical reactions. rsc.org Applications being explored include water splitting, carbon dioxide reduction, and sustainable organic synthesis. rsc.org

Furthermore, derivatives of 2,9-quinacridone have been synthesized and evaluated as leveling agents in copper electroplating, demonstrating their potential to expand into the field of electronic chemicals. jst.go.jp Research has also shown that this compound can be used in photovoltaic cells, showing promise as a photoactive material for solar energy conversion. oup.com These emerging applications underscore the versatility of the this compound structure and its potential to contribute to advancements in sustainable technologies and advanced materials. mdpi.com

Structure

2D Structure

Propriétés

IUPAC Name |

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWSZJSDZKWQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052655 | |

| Record name | C.I. Pigment Red 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

980-26-7 | |

| Record name | Pigment Red 122 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=980-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Red 122 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-DIMETHYLQUINACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28UCS3P84C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies of 2,9 Dimethylquinacridone

Established Synthetic Routes for Quinacridone (B94251) Derivatives

The production of quinacridone pigments, including 2,9-dimethylquinacridone, generally follows a well-established pathway that begins with the synthesis of a central intermediate, dialkyl succinylsuccinate. This is followed by a series of reactions to build the final fused-ring structure.

A crucial precursor in this synthesis is 2,5-dicarbomethoxy-succinylsuccinate, commonly known as dimethyl succinylsuccinate (DMSS). This intermediate is prepared through a self-condensation reaction of dimethyl succinate (B1194679). google.com The process typically involves the Dieckmann condensation, an intramolecular Claisen condensation of a diester in the presence of a base to form a β-keto ester. dissertationtopic.netlibretexts.org

In this step, dimethyl succinate undergoes self-condensation cyclization in the presence of a base like sodium methoxide (B1231860) to generate the sodium salt of DMSS, which is then acidified to yield DMSS. google.com The reaction is often carried out in a high-boiling point inert solvent. dissertationtopic.net The mechanism involves the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org

The subsequent steps involve building the polycyclic quinacridone skeleton.

Condensation: The synthesized DMSS is reacted with an appropriate arylamine. For the synthesis of this compound, p-toluidine (B81030) is used. This condensation reaction yields a dialkyl 2,5-di(p-tolylamino)-3,6-dihydroterephthalate intermediate. dissertationtopic.netgoogle.com The reaction is typically carried out in a solvent such as methanol (B129727). dissertationtopic.net

Cyclization: The dihydro intermediate is then subjected to a ring-closure reaction, or cyclization, to form 2,9-dimethyl-6,13-dihydroquinacridone. google.com This step is commonly achieved by heating the intermediate, such as 2,5-di(p-tolylamino)terephthalic acid, in the presence of a dehydrating and cyclizing agent like polyphosphoric acid (PPA). prepchem.comresearchgate.net The reaction mixture, a viscous solution, is heated to temperatures around 100-140°C to facilitate the formation of the dihydroquinacridone structure. prepchem.comresearchgate.net

The final step in forming the quinacridone pigment is the oxidation of the 6,13-dihydroquinacridone intermediate. google.comwikipedia.org This dehydrogenation process converts the dihydro compound into the fully conjugated, stable pigment molecule.

Historically, oxidizing agents such as aromatic nitro compounds were used, but these methods generated significant organic waste. google.comepo.org Modern, more environmentally friendly processes utilize hydrogen peroxide as the oxidant in a basic, aqueous medium. google.comgoogle.com This method is advantageous as it produces the quinacridone product in high yield and purity, with water being the primary byproduct. google.com The oxidation is often catalyzed by an anthraquinone (B42736) derivative and carried out at elevated temperatures, typically between 80°C and 103°C. google.com The progress of the oxidation can be visually monitored by the color change of the reaction slurry. epo.org Typically, over 96% of the dihydroquinacridone is converted to the final quinacridone pigment. epo.org

Optimization of this compound Synthesis

Significant research has focused on optimizing the reaction conditions to maximize the yield and control the physical properties, such as crystal form and particle size, of the final this compound pigment.

The stoichiometry of the reactants at each stage of the synthesis is critical for achieving high yields and product purity. Research has identified optimal molar ratios for several key steps in the synthesis of quinacridone derivatives.

For the synthesis of high-quality this compound, an optimal molar ratio of p-toluidine to DMSS has been identified as 2.75:1. dissertationtopic.net In the subsequent cyclization step, the feed ratio of the oxidation product to polyphosphoric acid (PPA) is recommended to be 1:3. dissertationtopic.net For the final oxidation step using hydrogen peroxide, a molar ratio of hydrogen peroxide to the 2,9-dimethyl-6,13-dihydroquinacridone intermediate to the catalyst has been established at 1.8:1:0.05. google.com

| Reaction Step | Reactant 1 | Reactant 2 | Reactant 3 | Optimal Molar Ratio (Reactant 1:Reactant 2:Reactant 3) | Source |

|---|---|---|---|---|---|

| Condensation | p-Toluidine | DMSS | - | 2.75 : 1 | dissertationtopic.net |

| Cyclization | Oxidation Product | Polyphosphoric Acid (PPA) | - | 1 : 3 (by weight) | dissertationtopic.net |

| Oxidation | Hydrogen Peroxide | 2,9-dimethyl-6,13-dihydroquinacridone | Catalyst | 1.8 : 1 : 0.05 | google.com |

The choice of solvent is crucial not only for the reaction yield but also for determining the final crystalline form (polymorph) of the this compound pigment, which directly influences its color and performance properties. researchgate.net

Different solvents are optimal for different stages of the synthesis. For instance, methanol is a preferred solvent for the condensation reaction, while ethanol (B145695) is often used for the oxidation step. dissertationtopic.net For the initial synthesis of DMSS, a cosolvent system of xylene and dimethyl sulfoxide (B87167) has been shown to be effective. dissertationtopic.net

The solvent plays a particularly critical role during the pigment finishing or "acid pasting" step, which occurs after the PPA cyclization. The hot reaction mass is poured into a liquid, often an alcohol, to precipitate the pigment. researchgate.netgoogle.com The type of alcohol used directly influences the resulting crystal structure. Using n-butanol tends to produce the α-crystal form, which has a super yellowish shade, while methanol predominantly yields the β-form, which has a yellowish shade. researchgate.net The rate of transition between these crystal forms can be measured in various organic solvents such as N-methyl-2-pyrrolidone, dimethylformamide (DMF), and xylene. researchgate.net

| Process Step | Solvent | Resulting Crystal Form | Observed Shade | Source |

|---|---|---|---|---|

| Acid Slurry/Pasting | n-Butanol (n-BuOH) | α-form (main product) | Super Yellowish | researchgate.net |

| Acid Slurry/Pasting | Methanol (MeOH) | β-form (main product) | Yellowish | researchgate.net |

| Condensation | Methanol | - | - | dissertationtopic.net |

| Oxidation | Ethanol | - | - | dissertationtopic.net |

Temperature and Reaction Time Optimization

The synthesis of this compound involves critical temperature and reaction time parameters that significantly influence the yield and purity of the final product. In the oxidation of 2,9-dimethyl-6,13-dihydroquinacridone, the reaction temperature is a key variable. Research has indicated that maintaining a temperature range of 105-110°C is optimal for this step. google.com The reaction time is also crucial, with studies showing that a duration of 4 hours at the optimal temperature leads to a high yield of the desired pigment. google.com

One synthetic approach involves the cyclization of 2,5-di(p-tolylamino)terephthalic acid (DTTA) in a mixture of polyphosphoric acid and 85% phosphoric acid. In this method, the initial dissolution of DTTA is conducted at a temperature below 60°C. prepchem.com Subsequently, the reaction mixture is heated to 100°C and held at this temperature for 45 minutes to facilitate the cyclization process. prepchem.com Another method describes the ring-closure and oxidation of 2,9-dimethyl-6,13-dihydroquinacridone. After the initial reaction to form the dihydroquinacridone, the temperature is raised to 90°C before the addition of an oxidizing agent. The temperature is then further increased to a range of 105-140°C and maintained for 3 to 4.5 hours to complete the oxidation. google.com

The optimization of these parameters is crucial for maximizing product yield. For instance, in a process utilizing hydrogen peroxide as the oxidant, a yield of up to 92.56% has been reported under optimized conditions of 105-110°C for 4 hours. google.com

Table 1: Temperature and Reaction Time in this compound Synthesis

| Synthetic Step | Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |

| Cyclization | 2,5-di(p-tolylamino)terephthalic acid | Polyphosphoric acid, 85% phosphoric acid | <60°C (dissolution), then 100°C | 45 minutes at 100°C | 78% (of intermediate) | prepchem.com |

| Oxidation | 2,9-dimethyl-6,13-dihydroquinacridone | Hydrogen peroxide, catalyst | 105-110°C | 4 hours | 92.56% | google.com |

| Ring Closure & Oxidation | 2,9-dimethyl-6,13-dihydroquinacridone | Catalyst, hydrogen peroxide | 90°C (initial), then 105-140°C | 3-4.5 hours | Not specified | google.com |

| Acid Slurry Treatment | 2,5-Di(4'-methylanilino)terephthalic acid derived pigment | H₂SO₄, various alcohols | 60-120°C | 5-180 minutes | Not specified | researchgate.net |

Advanced Synthetic Approaches

Microwave-assisted synthesis has emerged as a modern technique to accelerate organic reactions. While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general principles of this method suggest potential benefits. Microwave irradiation can lead to rapid heating of the reaction mixture, potentially reducing reaction times and improving yields compared to conventional heating methods. nih.govresearchgate.netresearchgate.net For instance, microwave-assisted synthesis of other heterocyclic compounds has demonstrated significantly shorter reaction times and higher product yields. nih.gov This approach often allows for metal-free reaction conditions and easier product purification. nih.gov The application of microwave energy in the synthesis of N2,9-diacetylguanine, another nitrogen-containing heterocyclic compound, resulted in a high yield of 91.5% in just 10 minutes, highlighting the efficiency of this technology. researchgate.net

Recent advancements in synthetic chemistry have explored the use of organometallic catalysts to facilitate reactions at lower temperatures. While specific applications of this to this compound synthesis are not explicitly detailed, the broader context of fine chemical production indicates a trend towards using such catalysts. researchgate.net Low-temperature synthesis offers advantages such as reduced energy consumption and potentially higher selectivity, as it can minimize the formation of by-products that may occur at elevated temperatures. scielo.br Catalyst-free, low-temperature synthesis has been successfully applied in other areas, such as the production of bio-based polyurethanes. nih.gov

The selection of an appropriate catalyst is paramount for the efficiency of low-temperature synthesis. In the context of quinacridone synthesis, a patent describes the use of a catalyst, specifically sodium anthraquinone-2-sulfonate, in the oxidation of 2,9-dimethyl-6,13-dihydroquinacridone. google.com The molar ratio of the catalyst to the starting material is a critical parameter, with an optimized ratio of 0.05:1 (catalyst to dihydroquinacridone) being reported. google.com While this particular process is not a low-temperature synthesis, it underscores the importance of catalyst selection and stoichiometry. In the broader field of organometallic catalysis for fine chemical synthesis, palladium-catalyzed coupling reactions are widely used. researchgate.net These catalysts are known for their high efficiency and tolerance to various functional groups, which could be advantageous for the synthesis of complex molecules like quinacridones. researchgate.net

Table 2: Catalyst Information for a Synthetic Route to this compound

| Reaction Step | Catalyst | Molar Ratio (Catalyst:Substrate) | Reference |

| Oxidation | Sodium anthraquinone-2-sulfonate | 0.05 : 1 | google.com |

The economic viability and industrial adoption of new synthetic methods depend on several factors, including raw material costs, energy consumption, waste generation, and catalyst cost and reusability. The use of more efficient catalysts can lead to significant cost reductions. For example, a patented process for this compound synthesis using hydrogen peroxide as an oxidant and a specific catalyst reported a 7.8% reduction in raw material costs and a 51% reduction in three-waste treatment costs compared to a traditional process. google.com

While organometallic catalysts can be highly efficient, their cost can sometimes be a barrier to industrial adoption. researchgate.net However, the benefits of lower reaction temperatures, reduced energy consumption, and decreased waste can offset the initial catalyst cost. researchgate.net For industrial-scale production, the ability to recover and reuse the catalyst is a critical economic consideration. Heterogeneous catalysts are often favored in industrial settings because they are more easily separated from the reaction mixture, although they can sometimes exhibit lower selectivity compared to their homogeneous counterparts. researchgate.net

Electronic Structure and Intermolecular Interactions in 2,9 Dimethylquinacridone

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules like 2,9-Dimethylquinacridone. These methods allow for a detailed understanding of intermolecular interactions and excited state behavior, which are crucial for its applications as a pigment.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized organic molecules due to its balance of accuracy and computational cost. It is used to determine the electronic structure, optimized geometry, and various spectroscopic properties of this compound.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For this compound and its derivatives, the B3LYP hybrid functional is commonly employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The selection of the basis set is also critical. While foundational studies may use smaller basis sets, more accurate and precise calculations for organic compounds like this compound often utilize larger and more flexible basis sets. The B3LYP/6-311-G(++d,p) basis set, for instance, is frequently used for optimizing the ground state geometries of quinacridone (B94251) derivatives. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and polarization functions (d,p) on both heavy atoms and hydrogens, which are important for accurately describing the electron distribution, especially in systems with π-conjugation and potential for hydrogen bonding.

While specific studies detailing the use of the B3LYP/6-311G basis set for this compound are not as prevalent in recent literature, it represents a viable, albeit less computationally intensive, alternative for preliminary calculations. The absence of diffuse functions in this basis set might limit its accuracy in describing long-range interactions and anions.

Table 1: Basis Sets Used in DFT Calculations for Quinacridone Derivatives

| Basis Set | Description | Common Application |

|---|---|---|

| B3LYP/6-311G | Triple-zeta valence basis set with polarization functions. | Preliminary geometry optimizations and electronic structure calculations. |

| B3LYP/6-311-G(++d,p) | Triple-zeta valence basis set with diffuse and polarization functions. | High-accuracy geometry optimizations and calculation of electronic and spectroscopic properties. |

To understand the vibrant color of this compound, it is essential to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict the excitation energies and oscillator strengths that govern UV-Vis absorption spectra. rsc.orgnih.govnih.gov

TD-DFT calculations can elucidate the nature of the electronic transitions, for example, identifying them as π-π* transitions, which are characteristic of conjugated organic molecules. For quinacridone derivatives, the lowest energy absorption band in the visible region is typically assigned to a single π-π* electronic transition coupled with vibrational transitions. The method can also be used to study the influence of intermolecular interactions, such as hydrogen bonding, on the absorption spectra.

The choice of functional is also critical for TD-DFT calculations. While standard hybrid functionals like B3LYP can provide reasonable results for localized excitations, they may be less accurate for describing charge-transfer excited states. Range-separated functionals are often recommended for a more robust description of various types of electronic excitations. nih.govnih.gov

Semi-Empirical Molecular Orbital (MO) Calculations

Semi-empirical molecular orbital methods offer a faster, though generally less accurate, alternative to ab initio and DFT methods. mpg.deucsb.edu These methods simplify the Hartree-Fock equations by neglecting certain integrals and parameterizing others using experimental data. ucsb.edu They can be particularly useful for preliminary studies on large molecules or for screening large numbers of compounds.

Different semi-empirical methods are defined by their specific parameterization of the Hamiltonian.

The Austin Model 1 (AM1) is a development of the MNDO (Modified Neglect of Diatomic Overlap) method. wikipedia.org It attempts to improve upon MNDO by modifying the core-core repulsion function to reduce the overestimation of repulsion between atoms at close distances. ucsb.eduwikipedia.org While widely implemented in various computational chemistry packages, specific studies applying the AM1 Hamiltonian to this compound are not readily found in the recent scientific literature.

The INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) method is specifically parameterized to reproduce electronic transition energies and is therefore well-suited for calculating UV-Vis spectra. researchgate.net It is a variant of the INDO method, which, like CNDO/2, neglects differential overlap for two-electron integrals except for those over orbitals centered on the same atom. The "S" designation indicates its spectroscopic parameterization. While INDO/S has been successfully applied to many organic dyes, its specific application to this compound is not prominently documented in available research.

Table 2: Overview of Semi-Empirical Hamiltonian Parameters

| Hamiltonian | Key Features | Primary Application |

|---|---|---|

| AM1 | Improved core-core repulsion over MNDO. | Ground-state properties of organic molecules. |

| INDO/S | Spectroscopic parameterization. | Calculation of electronic spectra (UV-Vis). |

Configuration Interaction (CI) is a post-Hartree-Fock method that can provide a more accurate description of the electronic wavefunction, particularly for excited states and systems with significant electron correlation. It involves constructing the total wavefunction as a linear combination of Slater determinants corresponding to different electronic configurations (ground state, singly excited, doubly excited, etc.).

While full CI is computationally prohibitive for all but the smallest molecules, truncated CI methods (like CIS for singly excited states) are more feasible. CI analysis can be used in conjunction with semi-empirical methods to refine the description of excited states. However, there is no specific mention in the searched literature of Configuration Interaction analysis being applied to this compound.

Analysis of Electronic Structure Parameters

The electronic characteristics of this compound can be quantitatively described through several key parameters that arise from its molecular orbital interactions and charge distribution. These parameters are crucial for understanding its chemical reactivity and photophysical behavior.

Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Determination

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental to understanding the electronic transitions within a molecule. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical determinant of the molecule's electronic properties and is directly related to the energy of light it absorbs. wikipedia.orgschrodinger.com

For this compound, the HOMO and LUMO are primarily distributed across the π-conjugated system of the quinacridone core. The introduction of methyl groups at the 2 and 9 positions can subtly influence the energies of these orbitals. Theoretical calculations, often employing density functional theory (DFT), are used to determine the energies of the HOMO and LUMO and thus the energy gap. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths, which is consistent with the reddish color of this compound. nih.gov

| Parameter | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital: The highest energy level containing electrons. | Influences the electron-donating ability of the molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital: The lowest energy level that is vacant of electrons. | Influences the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the lowest energy electronic transition and thus the color of the compound. A smaller gap leads to absorption of longer wavelength light. wikipedia.org |

The HOMO-LUMO gap is directly correlated with the spectral properties of this compound. The energy of the absorbed light that promotes an electron from the HOMO to the LUMO corresponds to the wavelength of maximum absorption (λmax) in the UV-visible spectrum. Research has shown that for this compound, there is a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum when moving from a solution to the solid state. imaging.org This indicates that intermolecular interactions in the crystal lattice play a crucial role in narrowing the effective HOMO-LUMO gap. imaging.org

The charge distribution within the molecule, particularly the presence of electron-donating and electron-withdrawing groups, can also influence the HOMO and LUMO energy levels. While the methyl groups are generally considered weakly electron-donating, their primary impact on the electronic structure is often through steric effects that can alter the planarity of the molecule and, consequently, the extent of π-conjugation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor).

For this compound, the MEP map typically shows negative potential localized around the carbonyl oxygen atoms and the nitrogen atoms of the quinacridone core, indicating these are the primary sites for electrophilic attack. Conversely, the regions around the hydrogen atoms of the aromatic rings and the N-H groups exhibit positive potential, making them susceptible to nucleophilic attack.

Within the this compound molecule, the fundamental structure consists of a central electron-accepting core (the diketopyrrolopyrrole unit) flanked by electron-donating moieties (the aniline-derived rings). The nitrogen atoms of the amino groups act as electron donors, pushing electron density into the π-system. The carbonyl groups, with their electronegative oxygen atoms, function as electron acceptors, pulling electron density from the π-system. The methyl groups attached to the outer rings are weak electron donors. This inherent donor-acceptor character is a key feature of the quinacridone chromophore.

| Moiety | Role | Electronic Effect |

| Amine Groups (-NH-) | Electron Donor | Increases electron density in the π-system. |

| Carbonyl Groups (C=O) | Electron Acceptor | Decreases electron density in the π-system. |

| Methyl Groups (-CH3) | Weak Electron Donor | Inductive effect, though steric influence can be more significant. |

The donor-acceptor architecture of this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net When the molecule absorbs light, an electron is promoted from a molecular orbital that is largely localized on the donor part of the molecule (the amino groups and associated rings) to an orbital that has more character on the acceptor part (the carbonyl groups and the central rings). rsc.orgrsc.org

This ICT process is fundamental to the molecule's photophysical properties. The efficiency of this charge transfer can be influenced by the solvent polarity and the specific crystalline packing of the molecule. In some cases, significant structural relaxation can occur in the excited state, leading to what is known as a twisted intramolecular charge transfer (TICT) state, although this is more pronounced in other donor-acceptor systems. rsc.org The ICT character of the excited state is responsible for the large change in dipole moment upon excitation and contributes to the molecule's strong absorption in the visible region.

Mulliken Charge Analysis and Natural Bond Orbital (NBO) Analysis

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are computational methods used to provide a quantitative picture of the charge distribution within a molecule by assigning partial charges to each atom. nih.gov

Mulliken Charge Analysis partitions the total electron population among the atoms in a molecule. While it is a widely used method, it is known to be sensitive to the basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis provides a more chemically intuitive picture of bonding and charge distribution by localizing orbitals into bonding, lone pair, and antibonding orbitals. nih.gov NBO analysis can provide detailed information about donor-acceptor interactions within the molecule by quantifying the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

For this compound, both analyses would confirm the qualitative picture derived from MEP mapping. The oxygen atoms of the carbonyl groups and the nitrogen atoms would be found to have significant negative partial charges, while the hydrogen atoms bonded to nitrogen and the carbon atoms of the carbonyl groups would carry positive partial charges. The NBO analysis would further quantify the delocalization of the nitrogen lone pair electrons into the π-system and the strong polarization of the C=O bonds.

Intermolecular Interactions and Crystal Packing

In the solid state, this compound molecules, which are entirely planar, arrange themselves in a specific, ordered manner primarily governed by strong intermolecular forces. The crystal packing is characterized by a stepped arrangement where the planes of hydrogen-bonded molecules are offset by approximately 0.87 Å. This structure is a direct consequence of the powerful hydrogen bonding and other cohesive forces that define its crystalline form.

Hydrogen Bonding Networks (N–H···O)

The most significant intermolecular force in the crystal structure of this compound is the hydrogen bond formed between the secondary amine hydrogen (N–H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. chemspider.com Each molecule of this compound participates in four such hydrogen bonds with two adjacent molecules. This extensive network is a critical factor in the compound's high thermal stability and low solubility. researchgate.net

The N–H···O hydrogen bonds in this compound link the molecules together to form a well-defined two-dimensional, sheet-like network. researchgate.net This planar arrangement is a characteristic feature also observed in other high-performance pigments like diketopyrrolopyrrole pigments. researchgate.net

The strength of a hydrogen bond can be inferred from its geometric parameters, such as the distance between the donor and acceptor atoms and the angle of the bond. Shorter distances and angles closer to 180° typically indicate stronger bonds. Research has provided precise measurements for these parameters in this compound, although slight variations exist between studies.

One analysis determined the N···O distance to be 2.850 Å and the N–H···O angle to be 150°. Another study reported a slightly shorter distance of 2.832 Å and a more linear angle of 170°. researchgate.net Based on geometrical considerations and comparison with other quinacridone derivatives, the hydrogen bonds in this compound are considered to be weaker than those in unsubstituted γ-quinacridone. researchgate.net

| Parameter | Value (Source 1) | Value (Source 2) researchgate.net |

|---|---|---|

| N···O Distance | 2.850 Å | 2.832(2) Å |

| N–H···O Angle | 150° | 170° |

Resonance Interactions Between Transition Dipoles

The dramatic color difference between this compound in solution (pale yellow) and in its solid state (vivid red) is a direct result of strong intermolecular electronic interactions. This color change, known as a bathochromic shift, is primarily attributed to resonance interactions between the transition dipoles of adjacent molecules. chemspider.com The hydrogen bond network plays a crucial role by aligning the molecules in a "head-to-tail" fashion, which facilitates this strong electronic coupling. The number of intermolecular hydrogen bonds correlates with the extent of this bathochromic shift.

Cohesive Forces in the Solid State

While the dominant cohesive forces are clearly identified as hydrogen bonding and resonance interactions, a specific quantitative analysis of the contribution from diagonal-pair interactions for this compound is not detailed in the surveyed scientific literature.

Spectroscopic Characterization and Photophysical Investigations

Absorption and Emission Spectroscopy

The absorption and emission properties of 2,9-DMQA are fundamental to understanding its color and potential applications in optoelectronic devices. These properties are highly sensitive to the molecule's environment, whether in solution or in the solid state.

The UV-Visible absorption spectrum of 2,9-DMQA exhibits distinct characteristics in both solution and solid forms, revealing crucial information about its electronic transitions and intermolecular interactions.

In a dimethylsulfoxide solution, 2,9-DMQA displays a series of absorption bands with the longest-wavelength band appearing around 532 nm. imaging.org This spectrum is characterized by a steep onset and equally spaced bands, which is indicative of a well-defined vibrational structure coupled to the electronic transition. imaging.org The appearance of the molecule in solution is pale yellow, which contrasts sharply with its vivid red color in the solid state. imaging.org This significant color change points to the profound influence of intermolecular forces on the electronic properties of the molecule upon crystallization. imaging.org

In the solid state, the absorption spectrum of 2,9-DMQA undergoes a notable bathochromic (red) shift. imaging.org For instance, the longest-wavelength absorption peak shifts from approximately 540 nm in solution to 580 nm in the solid state. imaging.org This shift is a hallmark of many quinacridone (B94251) pigments and is central to their intense color.

Table 1: UV-Visible Absorption Maxima of 2,9-Dimethylquinacridone

| Physical State | Solvent/Medium | Absorption Maximum (λmax) |

|---|---|---|

| Solution | Dimethylsulfoxide | ~532 nm, ~540 nm |

| Solid State | Crystalline | ~580 nm |

Note: The values presented are approximate and can vary slightly based on experimental conditions.

The substantial bathochromic shift observed when 2,9-DMQA transitions from a solution to the solid state is primarily attributed to strong intermolecular interactions, specifically resonance interactions between transition dipoles. imaging.org In the crystalline form, 2,9-DMQA molecules arrange themselves in a way that facilitates a "head-to-tail" alignment of their transition dipoles. imaging.org This arrangement is stabilized by intermolecular N–H···O hydrogen bonds, which form a two-dimensional, sheet-like network. imaging.org The extent of this bathochromic shift is directly related to the number and strength of these hydrogen bonds. imaging.org The shift from a pale yellow color in solution to a vivid red in the solid state is a direct visual manifestation of this electronic perturbation. imaging.org

The prominent absorption bands observed in the visible region of the 2,9-DMQA spectrum are assigned to π-π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the extensive conjugated system of the quinacridone core. The high intensity of these bands is characteristic of allowed π-π* transitions. While n-π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are also possible, they are generally much weaker and are often obscured by the strong π-π* absorptions in quinacridone derivatives.

The UV-Visible absorption spectrum of 2,9-DMQA in solution displays a clear progression of vibronic bands. imaging.org These bands, often labeled as 0-0, 0-1, 0-2, etc., arise from the coupling of the electronic transition with various vibrational modes of the molecule. imaging.org The 0-0 band represents the transition from the ground vibrational state of the electronic ground state to the ground vibrational state of the first excited electronic state. The subsequent bands (0-1, 0-2) correspond to transitions to higher vibrational levels of the excited state. The presence of this well-resolved vibronic structure indicates that the molecular geometry does not undergo a drastic change upon photoexcitation. imaging.org A one-to-one correspondence between the solution and solid-state spectra can often be established, further confirming the nature of the electronic transitions. imaging.org

This compound exhibits photoluminescence, a phenomenon that is also highly dependent on its physical state and molecular environment. When excited with light of an appropriate wavelength, the molecule emits light at a longer wavelength. This emission is a result of the molecule relaxing from its excited electronic state back to the ground state.

Studies utilizing surface-enhanced fluorescence (SEF) have been employed to investigate the emission properties of 2,9-DMQA, particularly when adsorbed on silver nanoparticles. nih.gov This technique enhances the fluorescence signal, allowing for the detection of the pigment at very low concentrations. nih.gov The emission spectrum provides complementary information to the absorption spectrum and is crucial for understanding the fate of the excited state.

The orientation of 2,9-DMQA molecules within a thin film has a significant impact on the film's absorption properties. This is a critical consideration for the application of this material in organic electronic devices, where charge transport and light absorption are highly dependent on molecular packing and orientation relative to the substrate.

Polarized reflection spectra measured on specific crystal planes, such as the (001) plane, reveal the directional dependence of the light absorption. imaging.org This anisotropy in absorption is a direct consequence of the specific arrangement of the molecules and the orientation of their transition dipole moments within the crystal lattice. imaging.org Understanding and controlling the molecular orientation in thin films is therefore a key area of research for optimizing the performance of devices based on 2,9-DMQA.

UV-Visible Absorption Spectra in Solution and Solid State

of this compound

The analysis of this compound, a significant organic pigment, through various spectroscopic techniques provides profound insights into its molecular structure, crystal lattice dynamics, and photophysical properties. Vibrational and terahertz spectroscopy are particularly powerful tools for elucidating the nuanced structural characteristics of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov The solid-state FT-IR spectrum of this compound, typically obtained using a KBr-pellet technique, reveals characteristic absorption bands corresponding to its distinct structural moieties. researchgate.net

Based on the molecular structure of this compound, which features a pentacyclic aromatic core with secondary amine, carbonyl, and methyl groups, the FT-IR spectrum can be interpreted by assigning absorption bands to specific vibrational modes. libretexts.org

Expected Characteristic IR Absorption Bands for this compound:

N-H Stretching: The secondary amine groups (N-H) involved in intermolecular hydrogen bonding typically exhibit a stretching vibration in the region of 3300-3100 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretching from the methyl (CH₃) groups will appear just below 3000 cm⁻¹ (~2950-2850 cm⁻¹). acs.org

C=O Stretching: The carbonyl (C=O) group stretching is a very strong and characteristic band for quinacridones, typically appearing in the 1650-1600 cm⁻¹ region.

C=C and C=N Stretching: The aromatic carbon-carbon and carbon-nitrogen stretching vibrations contribute to a series of bands in the 1600-1400 cm⁻¹ region, often referred to as the fingerprint region. acs.org

N-H Bending: The bending vibration of the N-H group is also expected in the fingerprint region.

It is noteworthy that while FT-IR is excellent for functional group identification, distinguishing between different crystalline polymorphs of quinacridones using this method alone can be challenging due to the subtle nature of the spectral differences. researchgate.net Furthermore, when analyzing this compound in formulated products like paints, the presence of fillers and binders can interfere with the pigment's characteristic spectrum, necessitating complementary techniques for unambiguous identification. researchgate.net

Raman Spectroscopy (FT-Raman, Surface-Enhanced Raman Scattering - SERS)

SERS, a technique that provides enormous enhancement of the Raman signal, has been successfully employed for the study and highly sensitive detection of this compound. libretexts.org By analyzing the adsorption of the pigment on silver nanoparticles, SERS can achieve detection limits in the parts-per-billion (ppb) range, specifically around 55 ppb. libretexts.org This high sensitivity is crucial given that high-performance pigments like this compound are often used in low concentrations. libretexts.org

A comprehensive vibrational analysis combining experimental Raman spectra with theoretical Density Functional Theory (DFT) calculations allows for a detailed and accurate assignment of the observed vibrational modes. libretexts.org The presence of methyl groups in this compound reduces its tendency for aggregation compared to the parent quinacridone molecule. libretexts.org

The vibrational modes of this compound can be categorized into several types, including stretching, bending, wagging, twisting, rocking, and scissoring motions of its constituent atoms and functional groups. imaging.org The assignment of these modes is greatly aided by DFT simulations, which can predict the frequencies and intensities of both Raman and IR active vibrations. libretexts.org

In the low-frequency terahertz range, the fundamental modes of this compound correspond to collective motions of the entire molecule, such as wagging, rocking, or twisting of the quinacridone rings. The most intense of these low-frequency absorptions has been identified as an in-plane rocking vibration of the carbonyl oxygens. These modes are directly related to the crystalline lattice and intermolecular interactions.

Lattice dynamics, which describes the collective vibrations of atoms in a crystal, is crucial for understanding the properties of crystalline organic semiconductors like this compound. These collective vibrations are quantized as phonons. The study of low-frequency phonons via techniques like micro-Raman spectroscopy provides insight into intermolecular interactions and electron-phonon coupling, which influences the material's electronic and transport properties. researchgate.net

For quinacridone polymorphs, polarized low-frequency micro-Raman spectroscopy combined with dispersion-corrected DFT simulations has enabled unambiguous mode assignment. researchgate.net At the Γ point of the Brillouin zone, vibrational modes with gerade (g) symmetry are Raman active. The detailed knowledge of these lattice phonon regions is instrumental in studying thermal phase transitions between different polymorphs. Although these specific studies focused on the parent quinacridone, the methodologies and principles are directly applicable to understanding the lattice dynamics of its 2,9-dimethyl derivative.

Terahertz (THz) Spectroscopy for Crystal Structure Differentiation

Terahertz (THz) spectroscopy, which probes low-frequency vibrations in the range of approximately 1-10 THz (33-333 cm⁻¹), has emerged as a powerful non-destructive technique for differentiating between various quinacridone pigments and their polymorphs. The THz spectrum provides a unique fingerprint corresponding to the intermolecular vibrations and phonon modes of the crystal lattice.

While quinacridone compounds have similar molecular structures, their THz spectra exhibit distinct differences that allow for clear identification. Specifically, this compound can be readily distinguished from β-quinacridone and γ-quinacridone. While both β- and γ-quinacridone have their strongest absorption mode around 9 THz, this compound displays its strongest mode at a lower frequency, approximately 7 THz. researchgate.net This distinct spectral feature makes THz spectroscopy a valuable tool for identifying modern art pigments.

Table 1: Characteristic THz Absorption for Quinacridones

| Compound | Strongest THz Absorption Mode |

|---|---|

| This compound | ~7 THz |

| β-Quinacridone | ~9 THz |

| γ-Quinacridone | ~9 THz |

Investigating the THz spectra of this compound as a function of temperature provides deeper insights into its crystal structure and lattice dynamics. By collecting THz spectra over a wide temperature range (e.g., 20 K to 300 K), the behavior of phonon modes can be observed.

Generally, as the temperature of a crystalline material decreases, the absorption peaks in the THz spectrum become sharper and shift to higher frequencies (a "blue shift"). researchgate.net This phenomenon is attributed to the contraction of the crystal lattice and the resulting stiffening of the intermolecular potential. The temperature-dependent positions of the absorption peaks can be precisely determined through fitting procedures. researchgate.net The study of these temperature-induced shifts, when compared with solid-state DFT simulations, allows for a detailed understanding of the vibrational modes and their coupling to the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like this compound, both ¹H (proton) and ¹³C NMR would provide a definitive map of its atomic structure.

The primary challenge in obtaining NMR spectra for quinacridone pigments is their very low solubility in common NMR solvents, a direct consequence of the strong intermolecular hydrogen bonding and π-π stacking that makes them such stable pigments. researchgate.netwikipedia.org However, analysis is possible, often requiring specialized solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or techniques such as gel-state NMR. researchgate.net

Predicted ¹H NMR Spectrum: Based on the symmetrical structure of this compound, a simplified ¹H NMR spectrum is expected. The molecule has a plane of symmetry, which means that corresponding protons on either side of the molecule are chemically equivalent and will have the same chemical shift.

Aromatic Protons: There are three distinct types of aromatic protons on the substituted rings. Each would appear as a separate signal, likely exhibiting splitting patterns (doublets or doublet of doublets) due to coupling with adjacent protons. These would be found in the typical aromatic region of the spectrum.

N-H Protons: The two protons on the nitrogen atoms are equivalent and would produce a single, often broad, signal at a downfield chemical shift due to the influence of the adjacent carbonyl group and hydrogen bonding.

Methyl Protons: The two methyl groups at the 2 and 9 positions are equivalent. They would give rise to a single, sharp signal in the upfield region of the spectrum, integrating to six protons.

Predicted ¹³C NMR Spectrum: Similarly, the ¹³C NMR spectrum would reflect the molecule's symmetry.

Aromatic and Heterocyclic Carbons: Due to symmetry, there would be six distinct signals for the twelve carbons of the two outer benzene (B151609) rings and the central pyridine-like rings.

Carbonyl Carbons: The two equivalent carbonyl carbons (C=O) would produce a single resonance in the far downfield region of the spectrum.

Methyl Carbons: The two equivalent methyl group carbons would give a single signal in the upfield aliphatic region.

Table 2: Predicted NMR Signals for this compound

| Nucleus | Predicted Signal Type | Number of Signals | Expected Chemical Shift Region (ppm) | Notes |

|---|---|---|---|---|

| ¹H | Methyl Protons (-CH₃) | 1 | ~2.0 - 2.5 | Sharp singlet, integral of 6H. |

| ¹H | Aromatic Protons (Ar-H) | 3 | ~7.0 - 8.5 | Signals would show spin-spin coupling (doublets, etc.). |

| ¹H | Amine Protons (N-H) | 1 | >10 | Often a broad singlet, position can be solvent-dependent. |

| ¹³C | Methyl Carbons (-CH₃) | 1 | ~20 - 30 | Aliphatic region. |

| ¹³C | Aromatic/Heterocyclic Carbons | 6 | ~110 - 150 | Carbons in the fused ring system. |

| ¹³C | Carbonyl Carbons (C=O) | 1 | ~170 - 185 | Downfield region typical for ketone/amide carbonyls. |

Adsorption and Surface Interaction Studies

Adsorption Mechanisms on Nanoparticles

The adsorption behavior of 2,9-Dimethylquinacridone on nanoparticle surfaces is crucial for its application in systems where it is in close contact with such materials.

Studies on the interaction of this compound (2,9-DMQA) with silver nanoparticles have revealed specific adsorption behaviors. Despite the presence of methyl groups that reduce its tendency toward aggregation compared to its parent compound quinacridone (B94251), 2,9-DMQA still exhibits a strong inclination for intermolecular interactions. nih.gov This characteristic leads to the molecule following a Brunauer-Emmett-Teller (BET) adsorption mechanism on the surface of metal nanoparticles. nih.govresearchgate.net The BET theory, which typically describes the multilayer adsorption of gas molecules onto a solid surface, is applied here to understand the layering of 2,9-DMQA molecules on the nanoparticles. This adsorption on silver nanoparticles has been extensively studied using techniques like surface-enhanced Raman scattering (SERS) at varying surface coverages. nih.gov

Influence of Adsorbed Metal Clusters on Electronic and Optical Properties

The adsorption of small metal clusters onto the surface of this compound can significantly alter its fundamental electronic and optical properties. This is particularly evident with the adsorption of silver and gold trimers.

Computational studies using density functional theory (DFT) have been employed to investigate the effects of adsorbing silver (Ag₃) and gold (Au₃) clusters on 2,9-DMQA. The interaction between the metal clusters and the 2,9-DMQA molecule induces notable variations in the structural parameters of the pigment. This adsorption process is confirmed by a red shift in the simulated UV-Vis spectra, which is primarily attributed to the electrostatic interaction between the metal clusters and the quinacridone molecule. researchgate.net

The adsorption of Ag₃ and Au₃ clusters has a profound impact on the intramolecular charge transfer (ICT) characteristics of this compound. The interaction enhances the ICT within the molecule. The introduction of these metal clusters leads to a significant increase in the dipole moment of the resulting complex. For instance, the dipole moment of the 2,9-DMQA + Au₃ complex is notably larger, indicating more substantial intramolecular interactions compared to the Ag₃ complex. imaging.org This enhancement in ICT and dipole moment is directly linked to an enormous rise in the hyperpolarizability of the complexes, suggesting improved nonlinear optical (NLO) activity.

| Complex | Dipole Moment (Debye) |

|---|---|

| 2,9-DMQA | ~0.44 D |

| 2,9-DMQA + Ag₃ | Higher than 2,9-DMQA |

| 2,9-DMQA + Au₃ | Significantly higher than 2,9-DMQA + Ag₃ |

Surface Modification Techniques

To improve the practical application of this compound, particularly in polymer systems, surface modification techniques are employed to enhance its dispersibility.

The dispersion of this compound (also known as Pigment Red 122) in a polymeric carrier can be significantly improved through surface modification with silane (B1218182) compounds. nih.gov In one such method, the pigment is modified using a pulverization process in a ball mill with selected silanes, such as isobutyltrimethoxysilane (B108605) (IBTMS) and octyltriethoxysilane (OTES). nih.govnih.gov This modification prevents the agglomeration of the pigment particles within a polymer matrix, such as polyethylene (B3416737). nih.gov The improved dispersion leads to enhanced rheological properties of the resulting masterbatch. For example, the storage shear modulus (G') of a polyethylene masterbatch containing the silane-modified pigment is significantly increased compared to one with the unmodified pigment. nih.gov

| Pigment Modification | Storage Shear Modulus (G') |

|---|---|

| Unmodified Pigment RED 122 | 13.83 kPa |

| Modified with 2 wt.% of IBTMS | 58.74 kPa |

| Modified with 2 wt.% of OTES | 49.67 kPa |

Silane Modification for Improved Dispersion

Alkyl Silanes as Modifying Agents (e.g., Isobutyltrimethoxysilane, Octyltriethoxysilane)

The surface of this compound (also known as Pigment Red 122) can be effectively modified using alkyl silanes to improve its rheological properties when incorporated into materials like polyethylene. nih.gov Studies have utilized modifying agents such as isobutyltrimethoxysilane (IBTMS) and octyltriethoxysilane (OTES) to alter the pigment's surface characteristics. nih.govresearchgate.net This modification is designed to prevent the agglomeration of pigment particles within a masterbatch, leading to improved dispersion and stability. nih.gov

The interaction involves the attachment of the silane to the pigment's surface, which reduces the tendency for particle-particle interaction and encourages the formation of a stable pigment structure within the polymer carrier. nih.gov This surface treatment has a significant impact on the viscoelastic properties of the resulting polymer composite.

Research findings indicate a substantial improvement in the storage shear modulus (G') of polyethylene masterbatches containing the modified pigment compared to the unmodified version. nih.gov For instance, the modification with 2 wt.% of IBTMS increased the G' from 13.83 kPa to 58.74 kPa, while modification with 2 wt.% of OTES resulted in a G' of 49.67 kPa. nih.govnih.gov These changes highlight the enhanced structural network of the pigment within the polymer melt.

Furthermore, the modification influences the flow behavior of the polymer. The zero shear viscosity (µ₀) of a polyethylene/pigment masterbatch mixture was observed to increase after pigment modification. nih.gov

Table 1: Effect of Silane Modification on Storage Shear Modulus (G') of Polyethylene Masterbatch

| Sample | Storage Shear Modulus (G') |

|---|---|

| Masterbatch with unmodified Pigment Red 122 | 13.83 kPa |

| Masterbatch with Pigment modified with 2 wt.% IBTMS | 58.74 kPa |

Table 2: Effect of Silane Modification on Zero Shear Viscosity (µ₀) of Polyethylene/Pigment Masterbatch

| Sample | Zero Shear Viscosity (µ₀) |

|---|---|

| Mixture with unmodified Pigment Red 122 | 234.9 Pas |

The use of silane coupling agents like IBTMS and OTES demonstrates a successful strategy for enhancing the performance of this compound pigments in polymer applications by controlling their surface interactions and preventing aggregation. nih.gov

Pulverization Method in Ball Mills

The pulverization method utilizing a ball mill is a key process for both the size reduction and surface modification of this compound. nih.gov This mechanochemical approach is considered efficient, cost-effective, and relatively environmentally friendly for modifying pigments. nih.gov In this process, the pigment is milled, often in the presence of a modifying agent and other materials like sodium chloride (NaCl). researchgate.net

The mechanical energy supplied by the ball mill facilitates two primary actions simultaneously:

Deagglomeration : The physical breakdown of coarse pigment agglomerates into finer, primary particles. nih.gov

Surface Modification : The attachment of modifying agents, such as alkyl silanes, onto the newly created surfaces of the pigment particles. nih.gov

This process is crucial for producing pigment particles with desirable characteristics for various applications. For instance, milling a crude form of this compound in a ball mill with a solvent can lead to the formation of different crystal forms of the pigment. google.com The parameters of the ball milling process, such as the material of the grinding spheres, milling frequency, and duration, can significantly influence the final properties of the material. uu.nl

The combination of pulverization in a ball mill with the addition of alkyl silanes is an effective method for preparing surface-modified this compound. nih.govnih.gov This combined process ensures that the silane modifying agents are intimately mixed with the pigment as its surface area is increased, leading to a more uniform and effective surface treatment. nih.gov The result is a pigment with improved dispersibility and rheological performance when incorporated into a polymer matrix. nih.gov

Applications in Advanced Materials and Devices

Organic Electronics and Optoelectronic Devices

2,9-Dimethylquinacridone is a significant material in the field of organic electronics, which focuses on the use of organic molecules or polymers in electronic circuits and devices. rsc.org Unlike traditional silicon-based electronics, organic electronics offer the potential for creating flexible, lightweight, and cost-effective devices. rsc.org The performance of organic electronic devices is intrinsically linked to the molecular structure and properties of the organic materials used. nih.gov

Organic Light-Emitting Diodes (OLEDs) are a major application area for this compound and its derivatives, where they are primarily used as dopant materials in the emissive layer to enhance efficiency and tune the emission color. aip.orgresearchgate.net

This compound is recognized as an effective green fluorescent dopant in OLEDs. When doped into a host material, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), it can significantly improve the electroluminescent (EL) efficiency of the device. aip.org The process involves the transfer of energy from the host material to the dopant molecules, which then emit light of a specific color.

In one study, co-doping N,N'-Dimethylquinacridone (a related quinacridone (B94251) derivative) with Coumarin6 in an Alq3 host layer resulted in a superior EL efficiency of 9.33 cd/A at a current density of 20 mA/cm². aip.org This was a significant improvement compared to devices single-doped with either N,N'-Dimethylquinacridone (~5.0 cd/A) or Coumarin6 (~6.0 cd/A) at the same concentration. aip.org The optimal doping concentration for single-doped devices was found to be 0.8%, yielding efficiencies of 7.13 cd/A for the N,N'-Dimethylquinacridone-doped device. aip.org

Table 1: Electroluminescent Performance of OLEDs Doped with Quinacridone Derivatives

| Dopant(s) | Concentration (%) | Host Material | Maximum Current Efficiency (cd/A) |

|---|---|---|---|

| N,N'-Dimethylquinacridone (DMQA) | 0.8 | Alq3 | 7.13 |

| Coumarin6 (C6) | 0.8 | Alq3 | 6.79 |

| DMQA + C6 (co-doped) | 1.6 (0.8 each) | Alq3 | 9.48 |

Data sourced from a study on co-doping in OLEDs. aip.org

Another approach to enhance OLED performance involves using a sub-monolayer of a quinacridone derivative as the emitter. In a device where a 0.02-nm-thick layer of quinacridone (QAD) was inserted into an Alq3 layer, a high efficiency of 7.2 cd/A was achieved. researchgate.net

A key challenge in OLEDs is concentration quenching, which occurs at high dopant concentrations and leads to a decrease in efficiency. This phenomenon is often attributed to the formation of excimers, which are excited-state dimers that typically exhibit red-shifted and less efficient emission. The molecular structure of this compound, with its methyl groups, can help to sterically hinder the close packing of molecules, thereby reducing the likelihood of excimer formation. rsc.org

The co-doping strategy mentioned earlier is an effective way to mitigate concentration quenching. aip.org By using two different dopants, the total dopant concentration can be increased while keeping the concentration of each individual dopant low enough to prevent self-quenching. In the co-doped device with N,N'-Dimethylquinacridone and Coumarin6, the efficiency was improved by 57% and 87% compared to the single-doped devices at the same total concentration, strongly indicating the suppression of concentration quenching. aip.org This suggests that the spatial separation of the dopant molecules, facilitated by the presence of a second dopant, is crucial for preventing the formation of performance-degrading excimers.

This compound and its derivatives are also explored for their potential in organic photovoltaic (OPV) devices, including organic solar cells. Their strong absorption in the visible spectrum and suitable electronic properties make them attractive for various roles within these devices. researchgate.netnih.gov

An essential component of many OPV device architectures is the electron transport layer (ETL), which facilitates the movement of electrons to the cathode while blocking holes. nih.govnih.gov Materials used for this purpose should possess high electron mobility and appropriate energy levels. While specific performance data for OPV devices using this compound as the primary electron transport material is not extensively detailed in the provided search results, the fundamental properties of quinacridone derivatives make them candidates for this application. Theoretical studies using Density Functional Theory (DFT) have been conducted to analyze the photovoltaic utility of this compound, investigating its structural characteristics, electronic transitions, and charge transfer properties. researchgate.net Such computational studies help in predicting the suitability of materials for applications like electron transport. researchgate.net

In dye-sensitized solar cells (DSSCs), a photosensitizer (dye) absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). mdpi.com Quinacridone derivatives have been investigated as photosensitizers in DSSCs. researchgate.netelsevierpure.com

In a study of novel quinacridone dyes for DSSCs, a dye featuring a thiophene (B33073) bridge unit achieved a power conversion efficiency of 3.86%. researchgate.netelsevierpure.com The device exhibited a short-circuit photocurrent density (Jsc) of 8.51 mA·cm⁻², an open-circuit voltage (Voc) of 643.6 mV, and a fill factor (FF) of 0.70 under simulated AM 1.5G irradiation. researchgate.netelsevierpure.com

Table 2: Photovoltaic Performance of a DSSC with a Quinacridone-based Dye

| Dye Structure | Jsc (mA·cm⁻²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (%) |

|---|---|---|---|---|

| Quinacridone with thiophene bridge | 8.51 | 643.6 | 0.70 | 3.86 |

Data from a study on novel quinacridone dyes for DSSCs. researchgate.netelsevierpure.com

These findings demonstrate the potential of engineering quinacridone-based molecules to serve as efficient photosensitizers in the next generation of solar cells.

Organic Photovoltaic (OPV) Devices and Organic Solar Cells

Power Conversion Efficiency Studies

Theoretical investigations into the photovoltaic properties of this compound have been conducted using Density Functional Theory (DFT). These studies aimed to predict its suitability as a material for organic solar cells. Analysis of its molecular structure, including the donor N-H groups and acceptor C=O groups, establishes the potential for intramolecular charge transfer.

Key photovoltaic parameters have been computationally analyzed to forecast the power conversion efficiency of devices incorporating this molecule. The research suggests that this compound possesses a strong charge conduction capability and facilitates effective electron transport from the donor to the acceptor components. nih.gov The outcomes of these theoretical models advocate for the experimental testing of this compound as a photosensitizer in dye-sensitized solar cells to potentially enhance the performance of organic photovoltaic cells. nih.gov

Thin-Film Transistors (TFTs)

This compound is a member of the N,N'-substituted quinacridone family, which is being explored for its utility in organic electronics. These materials are noted for their charge transport properties and processability into thin films, which are crucial for fabricating organic field-effect transistors (OFETs). The performance of such devices is intrinsically linked to the molecular structure and the resulting thin-film morphology. While broader studies on substituted quinacridones are available, specific performance metrics for this compound in TFTs are an active area of research.

Photodetectors and Photosensors

Based on the conducted research, there is limited specific information available regarding the direct application of this compound in photodetectors and photosensors.

Energy Storage Systems

A significant area of application for this compound is in the realm of energy storage, particularly in the development of anode materials for sodium-ion batteries.

Sodium-Ion Batteries (SIBs) as Anode Material

Carbonaceous materials are actively being investigated as anode materials for sodium-ion batteries (SIBs). The challenge lies in developing carbon microstructures that can efficiently accommodate the relatively large sodium ions. x-mol.com

This compound has been identified as a promising precursor for creating SIB anode materials through pyrolysis. x-mol.com A notable characteristic of this compound is its high char yield, reaching 61% at a pyrolysis temperature of 600 °C. x-mol.com The pyrolysis mechanism and the resulting microstructure are significantly influenced by the crystal orientation of the precursor material. x-mol.com

The parallel-oriented crystal structure of this compound leads to the growth of polycyclic aromatic hydrocarbons with longitudinal microstructures. This is initiated by thermal polymerization starting at the methyl substituents. x-mol.com Furthermore, the evolution of gases during the pyrolysis of the this compound precursor helps in the reorganization of the carbon framework, leading to the formation of a disordered structure. x-mol.com

Anodes produced from this compound pyrolyzed at 600 °C exhibit impressive sodium-ion storage performance. x-mol.com The superior electrochemical performance is attributed to the well-developed carbon microstructures and the surface-confined sodium-ion storage mechanism, which is aided by the remaining nitrogen and oxygen-containing functional groups in the pyrolyzed material. x-mol.com

The material demonstrates both a high rate capability and excellent cycle stability. x-mol.com

Performance of 2,9-DMQA-600 Anode in Sodium-Ion Battery

| Performance Metric | Value | Conditions |

| Rate Capability | 290 mAh g⁻¹ | at a current density of 0.05 A g⁻¹ |

| Cycle Stability | 247 mAh g⁻¹ | at 0.1 A g⁻¹ after 200 cycles |

| High-Rate Cycle Stability | 134 mAh g⁻¹ | at 5 A g⁻¹ after 1000 cycles |

Table generated from data in the source. x-mol.com

Lithium Batteries (Cathode/Anode Applications)

While specific studies focusing exclusively on this compound in lithium batteries are limited in publicly available research, the broader class of quinacridone-based materials has been explored for energy storage. The electrochemical properties of quinacridone derivatives, including their ability to undergo reversible redox reactions, make them potential candidates for organic electrode materials. rsc.orgnih.gov